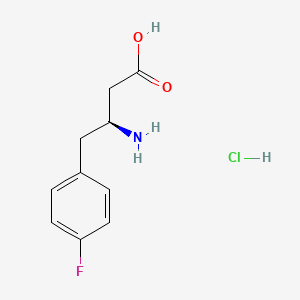

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJUEQWIMCTAA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375835 | |

| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-53-7 | |

| Record name | (3S)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride, a compound of significant interest in neuroscience and pharmacology. As a derivative of phenibut, this molecule's primary mode of action is through its interaction with the GABAergic system, specifically as a γ-aminobutyric acid (GABA) type B (GABA-B) receptor agonist.[1][2] This document will dissect its molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for researchers in the field.

Introduction: Compound Profile and Therapeutic Relevance

This compound is a chiral molecule and a structural analog of the inhibitory neurotransmitter GABA. The introduction of a fluorine atom to the phenyl ring distinguishes it from its parent compound, phenibut, potentially altering its pharmacokinetic and pharmacodynamic properties.[1] GABA-B receptor agonists are known for their anxiolytic, muscle relaxant, and potential nootropic effects, making this class of compounds a focal point for the development of therapeutics for a range of neurological and psychiatric disorders.[1][3] Understanding the specific mechanism of the (S)-enantiomer is crucial, as stereochemistry often plays a pivotal role in the pharmacological activity of chiral drugs. For instance, studies on the parent compound, phenibut, have demonstrated that the R-enantiomer possesses significantly higher activity at the GABA-B receptor compared to the S-enantiomer, highlighting the importance of stereoselectivity in drug design and evaluation.[4][5]

Primary Pharmacological Target: The GABA-B Receptor

The principal molecular target of this compound is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[3][6][7]

Binding Affinity and Potency

Quantitative analysis of the interaction between 4-fluorophenibut and the GABA-B receptor has been established through radioligand binding assays and functional electrophysiological studies.

-

Functional Potency: Electrophysiological recordings from mouse cerebellar Purkinje cells have demonstrated that F-phenibut (the fluorinated derivative of phenibut) is a potent GABA-B agonist. It elicits an outward-rectifying potassium (K+) current with an effective concentration (EC50) of 23.3 μM.[10] This functional activity underscores its role as a robust activator of the GABA-B receptor.

Table 1: Potency of GABA-B Receptor Agonists

| Compound | EC50 (μM) | Cell Type | Reference |

| F-phenibut | 23.3 | Mouse Cerebellar Purkinje Cells | [10] |

| Phenibut | 1362 | Mouse Cerebellar Purkinje Cells | [10] |

| Baclofen | 6.0 | Mouse Cerebellar Purkinje Cells | [10] |

Downstream Signaling Pathways

Activation of the GABA-B receptor by this compound initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This leads to the modulation of key effector systems, ultimately resulting in neuronal inhibition.[6][7][11]

Inhibition of Adenylyl Cyclase

Upon agonist binding, the activated Gi/o alpha subunit of the G-protein directly inhibits the enzyme adenylyl cyclase.[6][11] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels.

Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels

The βγ subunit of the activated G-protein directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[12][13] This interaction increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane.[12] This hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, resulting in a decrease in neuronal excitability.[12]

Inhibition of Voltage-Gated Calcium Channels

Presynaptically, the βγ subunit can also inhibit high voltage-activated Ca2+ channels.[14] This inhibition reduces the influx of calcium ions into the presynaptic terminal upon arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. Consequently, the release of other neurotransmitters, including the excitatory neurotransmitter glutamate, is suppressed.[7][14]

Expected In Vivo Neurochemical Effects

While direct in vivo microdialysis data for this compound is not currently available in the scientific literature, its action as a GABA-B receptor agonist allows for well-founded predictions of its effects on neurotransmitter levels in the brain. Activation of presynaptic GABA-B heteroreceptors located on glutamatergic neurons is expected to decrease the release of glutamate.[7][14] In vivo microdialysis studies on other GABA-B agonists, such as baclofen, have demonstrated a reduction in extracellular glutamate levels in various brain regions.[14] Conversely, the effect on extracellular GABA levels is more complex. While activation of presynaptic GABA-B autoreceptors on GABAergic neurons would be expected to decrease GABA release, the overall network effects could lead to varied outcomes depending on the brain region and the interplay with other neurotransmitter systems.

Key Experimental Methodologies

The elucidation of the mechanism of action of this compound relies on a suite of established and robust experimental techniques.

Radioligand Binding Assay for GABA-B Receptor Affinity

This technique is fundamental for determining the binding affinity (Ki or IC50) of a compound for its receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, combine the prepared membranes, a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to the application of a compound, providing functional data on its agonist or antagonist properties.

Protocol:

-

Slice Preparation:

-

Acutely prepare brain slices (e.g., from the cerebellum) from a rodent.

-

Maintain the slices in an oxygenated artificial cerebrospinal fluid (aCSF) solution.

-

-

Cell Identification and Patching:

-

Visualize individual neurons (e.g., Purkinje cells) using a microscope with differential interference contrast optics.

-

Using a micromanipulator, carefully approach a neuron with a glass micropipette filled with an internal solution.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the patch of membrane, establishing the "whole-cell" configuration.

-

-

Recording:

-

Clamp the cell membrane at a specific holding potential (voltage-clamp) or record the membrane potential freely (current-clamp).

-

Perfuse the slice with aCSF containing the test compound (this compound) at various concentrations.

-

Record the resulting changes in membrane current (e.g., outward K+ currents) or membrane potential and action potential firing.

-

-

Data Analysis:

-

Measure the amplitude of the evoked currents or the change in firing frequency.

-

Construct a dose-response curve to determine the EC50 value of the compound.

-

In Vivo Microdialysis

This technique enables the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the neurochemical effects of a compound in a physiological context.

Protocol:

-

Probe Implantation:

-

Anesthetize a rodent and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the hippocampus or prefrontal cortex).

-

-

Perfusion and Sampling:

-

After a recovery period, perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

-

Small molecules, including neurotransmitters, from the extracellular fluid will diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Collect the resulting dialysate samples at regular intervals.

-

-

Compound Administration:

-

Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

-

Sample Analysis:

-

Analyze the dialysate samples to quantify the concentrations of neurotransmitters such as GABA and glutamate using a sensitive analytical technique like high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels before compound administration.

-

Analyze the time course of changes in neurotransmitter levels in response to the compound.

-

Conclusion and Future Directions

This compound exerts its primary mechanism of action as a potent agonist at the GABA-B receptor. This interaction initiates a canonical Gi/o-protein signaling cascade, leading to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of presynaptic calcium channels. These molecular events culminate in a reduction of neuronal excitability and neurotransmitter release.

While a significant body of evidence supports this mechanism, further research is warranted to fully characterize the pharmacological profile of the (S)-enantiomer. Specifically, enantiomer-specific binding affinity studies are needed to precisely quantify its interaction with the GABA-B receptor. Furthermore, in vivo microdialysis studies are essential to confirm the predicted effects on extracellular GABA and glutamate levels in various brain regions and to correlate these neurochemical changes with behavioral outcomes. A deeper understanding of the nuanced pharmacology of this compound will be invaluable for its potential development as a therapeutic agent.

References

-

F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). ResearchGate. [Link]

-

GABA Receptor. (2023). StatPearls - NCBI Bookshelf. [Link]

-

How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. (2021). YouTube. [Link]

-

In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus. (2000). PubMed. [Link]

-

GABA(B) receptor-mediated stimulation of adenylyl cyclase activity in membranes of rat olfactory bulb. (1998). PubMed. [Link]

-

An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. (2014). Scientific Research Publishing. [Link]

-

Collision coupling in the GABA B receptor-G protein-GIRK signaling cascade. (2017). PubMed. [Link]

-

F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). PubMed. [Link]

-

The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2020). PMC - PubMed Central. [Link]

-

Gamma aminobutyric acid B receptor-mediated inhibition of adenylate cyclase in cultured cerebellar granule cells: blockade by islet-activating protein. (1985). PubMed. [Link]

-

Comparative pharmacological activity of optical isomers of phenibut. (2008). PubMed. [Link]

-

GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study. (2003). PubMed. [Link]

-

G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation by the p75 Neurotrophin Receptor Is Required for Amyloid β Toxicity. (2017). Frontiers in Neuroscience. [Link]

-

Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. (2009). PMC - PubMed Central. [Link]

-

Comparative pharmacological activity of optical isomers of phenibut. (2008). ResearchGate. [Link]

-

α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB). (2010). PMC - PubMed Central. [Link]

-

Widespread co-release of glutamate and GABA throughout the mouse brain. (2023). Neuron. [Link]

-

Neuronal G protein-gated K+ channels. (2019). American Physiological Society. [Link]

-

GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. (2022). PMC - PubMed Central. [Link]

-

G protein-coupled receptor. (2023). Wikipedia. [Link]

-

4-Fluorophenibut. (2023). Wikimili. [Link]

-

The effects of agonists of ionotropic GABA(A) and metabotropic GABA(B) receptors on learning. (2005). PubMed. [Link]

-

Microdialysis of GABA and Glutamate: Analysis, Interpretation and Comparison With Microsensors. (2004). PubMed. [Link]

-

F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (2020). Read by QxMD. [Link]

-

A role for loop F in modulating GABA binding affinity in the GABA(A) receptor. (2012). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The effects of agonists of ionotropic GABA(A) and metabotropic GABA(B) receptors on learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. 4-Fluorophenibut [medbox.iiab.me]

- 10. login.medscape.com [login.medscape.com]

- 11. Gamma aminobutyric acid B receptor-mediated inhibition of adenylate cyclase in cultured cerebellar granule cells: blockade by islet-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative of significant interest in medicinal chemistry. As a key building block, its stereochemically defined structure is crucial for the synthesis of various pharmacologically active compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the viable synthetic pathways to obtain this molecule in its enantiomerically pure form, addressing both classical and modern asymmetric strategies.

The synthesis of chiral β-amino acids can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. This guide will first detail a robust racemic synthesis followed by a classical chiral resolution method. Subsequently, a more sophisticated and efficient asymmetric synthesis pathway will be presented, offering superior stereocontrol from an early stage. Each section will provide not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies.

Part 1: Racemic Synthesis and Chiral Resolution

This approach involves the initial synthesis of a racemic mixture of 3-amino-4-(4-fluorophenyl)butanoic acid, followed by the separation of the desired (S)-enantiomer.

Racemic Synthesis of 3-Amino-4-(4-fluorophenyl)butanoic Acid

This pathway is adapted from the known synthesis of 4-amino-3-phenylbutyric acid and involves the initial formation of a glutaric acid derivative, followed by a Hofmann rearrangement to introduce the amine functionality.[1]

The synthesis begins with a Knoevenagel condensation followed by a Michael addition between 4-fluorobenzaldehyde and a malonic acid derivative, which upon hydrolysis and decarboxylation yields the desired glutaric acid. A more direct approach involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate.[1]

-

Reaction: 4-Fluorobenzaldehyde reacts with two equivalents of ethyl acetoacetate in the presence of a base catalyst (e.g., piperidine) to form an intermediate that is subsequently hydrolyzed and decarboxylated under strongly alkaline conditions to yield 3-(4-fluorophenyl)glutaric acid.

The synthesized glutaric acid is then converted to its corresponding cyclic anhydride.

-

Reaction: 3-(4-fluorophenyl)glutaric acid is treated with a dehydrating agent, such as acetic anhydride, and heated to induce ring closure and form 3-(4-fluorophenyl)glutaric anhydride.

The anhydride is then opened with ammonia to form the monoamide.

-

Reaction: 3-(4-fluorophenyl)glutaric anhydride is reacted with a strong aqueous ammonia solution to selectively open the anhydride ring and form 5-amino-5-oxo-3-(4-fluorophenyl)pentanoic acid.

The crucial amino group is introduced via a Hofmann rearrangement of the amide.[2][3][4][5][6]

-

Reaction: The monoamide is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) under alkaline conditions. The amide undergoes rearrangement to form an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of a carbon atom as carbon dioxide, yielding racemic 3-amino-4-(4-fluorophenyl)butanoic acid.

Workflow for Racemic Synthesis

Caption: Racemic synthesis of 3-Amino-4-(4-fluorophenyl)butanoic acid.

Chiral Resolution of Racemic 3-Amino-4-(4-fluorophenyl)butanoic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. (R)-(-)-Mandelic acid is a commonly used and effective resolving agent for racemic amines.[7][8]

-

Salt Formation: The racemic 3-amino-4-(4-fluorophenyl)butanoic acid is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of (R)-(-)-mandelic acid, also dissolved in the same solvent, is added to the solution.

-

Diastereomeric Salt Crystallization: The solution is stirred, and the diastereomeric salt of (S)-3-amino-4-(4-fluorophenyl)butanoic acid with (R)-(-)-mandelic acid will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent due to differences in solubility.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration, washed with a cold solvent to remove impurities, and can be recrystallized to improve diastereomeric purity.

-

Liberation of the Free Amino Acid: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free (S)-3-amino-4-(4-fluorophenyl)butanoic acid. The free amino acid can then be extracted into an organic solvent.

-

Final Salt Formation: The isolated (S)-amino acid is then converted to its hydrochloride salt as described in the final section.

Data Presentation: Comparison of Racemic vs. Asymmetric Synthesis

| Parameter | Racemic Synthesis with Resolution | Asymmetric Synthesis |

| Overall Yield | Lower (max 50% theoretical for desired enantiomer) | Higher |

| Stereochemical Control | Achieved late-stage via resolution | Achieved early-stage |

| Process Efficiency | Less efficient due to loss of one enantiomer | More atom-economical |

| Reagents | Achiral starting materials, chiral resolving agent | Chiral starting material or catalyst |

| Scalability | Can be challenging for large-scale production | Often more suitable for industrial scale-up |

Part 2: Asymmetric Synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic Acid

Asymmetric synthesis offers a more elegant and efficient approach to obtaining the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. The following pathway is adapted from a known enantiospecific synthesis of a similar fluorinated β-amino acid, utilizing a chiral pool starting material.

This strategy employs L-aspartic acid as a readily available and inexpensive chiral starting material to establish the desired stereocenter.[9]

Step 1: Protection and Anhydride Formation of L-Aspartic Acid

The synthesis begins with the protection of the amino group of L-aspartic acid, followed by dehydration to form the corresponding anhydride.

-

Reaction: L-aspartic acid is treated with a protecting agent, for example, by reacting with formic acid and acetic anhydride to form N-formyl-L-aspartic acid, which then undergoes dehydration to yield (S)-N-formylaspartic anhydride.

Step 2: Friedel-Crafts Acylation

The chiral anhydride is then subjected to a Friedel-Crafts acylation with fluorobenzene to introduce the 4-fluorophenyl group.

-

Reaction: (S)-N-formylaspartic anhydride reacts with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds with the regioselective attack of the fluorobenzene at the β-carbonyl group of the anhydride. Subsequent acidic workup yields the N-protected β-amino-γ-keto acid.

Step 3: Reduction of the Ketone

The keto group is then reduced to a methylene group.

-

Reaction: The keto group can be reduced using methods such as the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). Catalytic hydrogenation over a palladium catalyst can also be employed under appropriate conditions. This step yields N-formyl-(S)-3-amino-4-(4-fluorophenyl)butanoic acid.

Step 4: Deprotection

The final step before salt formation is the removal of the N-formyl protecting group.

-

Reaction: The N-formyl group is removed by acid hydrolysis, typically by heating with aqueous hydrochloric acid, to yield (S)-3-amino-4-(4-fluorophenyl)butanoic acid.

Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid.

Part 3: Final Salt Formation

The final step in the synthesis is the conversion of the free amino acid to its hydrochloride salt to improve its stability and handling properties.[10][11]

Experimental Protocol for Hydrochloride Salt Formation

-

Dissolution: The purified (S)-3-amino-4-(4-fluorophenyl)butanoic acid is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: A solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or gaseous HCl) is added to the amino acid solution with stirring. The pH should be adjusted to be acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The mixture is stirred, and may be cooled to ensure complete precipitation. The solid product is then collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any residual acid, and dried under vacuum.

Conclusion

The synthesis of (S)-3-Amino-4-(4-fluorophenyl)butanoic acid HCl can be successfully achieved through multiple pathways. The choice of a specific route will depend on factors such as the desired scale of production, cost considerations, and available equipment. The racemic synthesis followed by chiral resolution is a viable laboratory-scale method, while the asymmetric synthesis from L-aspartic acid offers a more efficient and scalable approach for industrial applications. The methodologies presented in this guide are based on established and reliable chemical transformations, providing a solid foundation for researchers and drug development professionals working with this important chiral building block.

References

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

- CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents. (n.d.).

-

Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

-

(S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

- CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents. (n.d.).

-

3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (n.d.). Retrieved January 23, 2026, from [Link]

- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents. (n.d.).

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents. (n.d.).

-

Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (2015, July 27). Retrieved January 23, 2026, from [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis (Vol. 5, pp. 1-64).

- CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof - Google Patents. (n.d.).

-

Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved January 23, 2026, from [Link]

-

How to convert amino acid to its hydrochloride? - ResearchGate. (2016, November 30). Retrieved January 23, 2026, from [Link]

-

Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). Retrieved January 23, 2026, from [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]

-

Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hofmann Rearrangement - Chemistry Steps. (n.d.). Retrieved January 23, 2026, from [Link]

- US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents. (n.d.).

- WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid. (n.d.).

-

(r)- and (s)-mandelic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

-

How Hofmann Rearrangement forms Amine from Amide?! - YouTube. (2022, August 4). Retrieved January 23, 2026, from [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019, November 19). Retrieved January 23, 2026, from [Link]

-

Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Retrieved January 23, 2026, from [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22). Retrieved January 23, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). Retrieved January 23, 2026, from [Link]

-

Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines - YouTube. (2016, December 29). Retrieved January 23, 2026, from [Link]

Sources

- 1. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WO2003020687A1 - Improved method of preparing 2-(s)-amino-4-phenylbutyric acid - Google Patents [patents.google.com]

- 10. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereospecific Synthesis of 4-Fluorophenibut Enantiomers

Abstract

4-Fluorophenibut, or β-(4-fluorophenyl)-γ-aminobutyric acid, is a potent GABAergic compound and a structural analog of the nootropic drug phenibut. As with many chiral pharmaceuticals, its biological activity is stereospecific, with one enantiomer often exhibiting the desired therapeutic effects while the other may be less active or contribute to off-target effects.[1][2] The development of enantiopure forms is therefore a critical objective in drug development to optimize efficacy and safety.[2] This guide provides a comprehensive technical overview of the primary methodologies for the stereospecific synthesis of the (R)- and (S)-enantiomers of 4-fluorophenibut. We will explore the causality behind experimental choices in both asymmetric synthesis and chiral resolution, present detailed protocols for key transformations, and provide validated analytical techniques for the determination of enantiomeric purity.

The Imperative of Chirality in GABA Analogues

γ-Aminobutyric acid (GABA) derivatives are a cornerstone of neuropharmacology, used to treat conditions ranging from anxiety and insomnia to epilepsy and neuropathic pain.[3][4] 4-Fluorophenibut, like its parent compound phenibut and the related drug baclofen, acts as a GABAB receptor agonist.[5][6] The introduction of a stereocenter at the β-position of the GABA backbone means the molecule exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers.

Pharmacological studies on the closely related phenibut have demonstrated that the (R)-enantiomer is significantly more potent at the GABAB receptor and is responsible for the majority of the compound's pharmacological activity.[1] This disparity underscores the necessity of stereocontrolled synthesis. Accessing the individual enantiomers allows for a precise evaluation of their distinct pharmacological and toxicological profiles, paving the way for the development of a more refined therapeutic agent.

This guide is structured to address the two principal strategies for obtaining single enantiomers:

-

Asymmetric Synthesis: Building the chiral molecule from achiral precursors using a stereoselective reaction.

-

Chiral Resolution: Synthesizing the racemic mixture and subsequently separating the two enantiomers.

Asymmetric Synthesis: A Proactive Approach to Stereocontrol

Asymmetric synthesis is often the more elegant and efficient strategy, as it avoids the "wastage" of an unwanted enantiomer inherent in resolution. The core of this approach is the creation of the C-F bond or the β-stereocenter in a controlled manner. A highly effective method involves the asymmetric Michael addition to form the carbon skeleton stereoselectively.

Organocatalyzed Asymmetric Michael Addition for Chiral Intermediates

One of the most robust methods for establishing the β-stereocenter is the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated aldehyde.[7] A state-of-the-art approach utilizes a heterogeneous organocatalyst in a continuous flow system, which offers significant advantages in productivity, catalyst recycling, and process safety.[5][6]

The synthesis begins with the Michael-type addition of nitromethane to 4-fluorocinnamaldehyde. This reaction is catalyzed by a chiral prolinol-derived organocatalyst, which activates the aldehyde via the formation of a transient enamine, thereby directing the stereochemical outcome of the nucleophilic attack.

Caption: Workflow for the asymmetric synthesis of (R)-4-Fluorophenibut.

Causality Behind Experimental Choices:

-

Heterogeneous Catalyst: A polystyrene-supported cis-4-hydroxydiphenylprolinol silyl ether is employed.[6] Immobilizing the catalyst on a solid support is crucial for continuous flow applications, as it allows for easy separation from the product stream and catalyst reuse, significantly improving process economics. The cis arrangement and the bulky TBS protecting group enhance catalytic activity and robustness under the demanding, solvent-free (neat) reaction conditions.[6]

-

Continuous Flow System: This "telescoped" process, where the output of the first reactor flows directly into the second, minimizes manual handling, reduces waste, and allows for safe handling of potentially hazardous intermediates like performic acid, which is generated in situ.[5] This leads to a much higher space-time yield compared to traditional batch synthesis.[5]

-

Nitro Group as Amine Precursor: The nitro group is an excellent synthetic precursor to a primary amine. Its strong electron-withdrawing nature facilitates the initial Michael addition. The subsequent reduction to an amine is a well-established and high-yielding transformation, typically achieved via catalytic hydrogenation.[5][7]

-

Catalyst Packing: A stainless-steel column is packed with the polystyrene-supported cis-4-hydroxydiphenylprolinol catalyst.

-

Michael Addition (Flow): A neat mixture of 4-fluorocinnamaldehyde, nitromethane (as both reactant and solvent), and a catalytic amount of acetic acid is continuously pumped through the heated catalyst column.

-

Oxidation (Flow): The output stream from the first step is directly merged with a stream of formic acid and hydrogen peroxide. This mixture is passed through a heated capillary reactor, where performic acid is generated in situ and oxidizes the intermediate aldehyde to the desired carboxylic acid.

-

Work-up and Isolation: The reaction mixture is collected, and the solvent and excess reagents are removed under reduced pressure. The resulting chiral γ-nitrobutyric acid is typically of high purity and can be carried forward without chromatographic purification.

-

Nitro Reduction: The isolated (R)-4-(4-fluorophenyl)-3-nitrobutanoic acid is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a Raney Nickel or Pd/C catalyst) to yield (R)-4-fluorophenibut.

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| Michael Addition | (R)-4-(4-fluorophenyl)-3-nitrobutanal | ~95% | up to 97% |

| Oxidation | (R)-4-(4-fluorophenyl)-3-nitrobutanoic acid | ~95% (for this step) | Maintained |

| Reduction | (R)-4-Fluorophenibut | >90% | Maintained |

| Table 1: Representative yields and enantioselectivities for the asymmetric flow synthesis.[5] |

Chiral Resolution: Separating a Racemic Mixture

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 4-fluorophenibut followed by the separation of the enantiomers. While potentially less atom-economical, resolution can be a practical approach, especially when efficient separation techniques are available.

Enzymatic Kinetic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers. A common strategy involves the selective transformation of one enantiomer, leaving the other unmodified and recoverable. For β-aryl-γ-aminobutyric acid derivatives, proteases like α-chymotrypsin can be used to selectively catalyze the intramolecular cyclization of the (S)-enantiomer of the corresponding ester into a pyrrolidinone.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]

Physicochemical properties of 4-fluorophenibut hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorophenibut Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-fluorophenibut hydrochloride (also known as F-Phenibut HCl). As a derivative of phenibut and a gabapentinoid, this compound is of significant interest in neuroscience and pharmaceutical research.[1][2] This document is structured to provide an in-depth understanding of its chemical identity, physicochemical characteristics, analytical methodologies, and stability profile, synthesized with insights relevant to drug development and scientific research.

Introduction

4-Fluorophenibut, chemically known as 4-amino-3-(4-fluorophenyl)butanoic acid, is a derivative of the neuropsychotropic drug phenibut.[3] The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's lipophilicity, receptor binding affinity, and metabolic pathways compared to its parent compound.[4] 4-Fluorophenibut is a selective GABAB receptor agonist and is structurally related to baclofen and other GABA analogues.[3] This guide serves as a technical resource for professionals requiring detailed physicochemical data for research, development, and analytical purposes.

Chemical Identity and Structure

The hydrochloride salt of 4-fluorophenibut is the common form used in research due to its improved stability and solubility.

-

IUPAC Name: 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride

-

Synonyms: F-Phenibut HCl, β-(4-Fluorophenyl)-GABA hydrochloride[4]

-

Molecular Formula: C₁₀H₁₂FNO₂ · HCl[5]

-

CAS Number: 1858241-03-8[5]

Caption: Chemical structure of 4-fluorophenibut hydrochloride.

Physicochemical Characteristics

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The data presented here has been compiled from various sources and provides a comprehensive overview.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Crystalline solid | [1][5] |

| Appearance | Almost white crystal | [6] |

| Melting Point | Data not available. As a crystalline solid, a sharp melting point is expected. | - |

| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 14 mg/mLPBS (pH 7.2): 10 mg/mL | [5] |

| pKa | Data not available. Expected to have two pKa values for the carboxylic acid and amino groups, similar to other GABA analogues. | - |

| Loss on Drying | ≤0.5% | [6] |

| Residue on Ignition | ≤0.1% | [6] |

Solubility

The solubility of 4-fluorophenibut hydrochloride is a key parameter for its handling and formulation. It exhibits good solubility in organic solvents like DMF and DMSO, and moderate solubility in ethanol and aqueous buffers like PBS.[5] This solubility profile suggests its suitability for a range of analytical and formulation applications.

pKa

While the specific pKa values for 4-fluorophenibut have not been reported, they can be estimated based on its structural similarity to other GABA analogues. The carboxylic acid group is expected to have a pKa in the range of 4-5, while the amino group is expected to have a pKa in the range of 9-10. These values are crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn influences its absorption, distribution, and receptor interaction.

Analytical Methodologies

A robust analytical framework is essential for the quality control and characterization of 4-fluorophenibut hydrochloride. This section outlines key analytical techniques and provides representative protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity and potency of 4-fluorophenibut hydrochloride. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from potential degradation products.

Caption: A generalized workflow for HPLC analysis of 4-fluorophenibut hydrochloride.

Representative HPLC Method Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 257 nm, based on the UV spectrum of the related compound phenibut.[7]

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak. Assay can be determined against a reference standard.

Rationale: The choice of a C18 column is based on the nonpolar nature of the phenyl ring. The acidic mobile phase ensures the protonation of the carboxylic acid group, leading to better retention and peak shape. UV detection at 257 nm is expected to provide good sensitivity due to the aromatic ring.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and identification of 4-fluorophenibut hydrochloride.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons on the aliphatic chain, and the amine protons. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The aliphatic protons will be in the range of 2.0-4.0 ppm, with their chemical shifts influenced by the adjacent functional groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons, and the carbonyl carbon. The aromatic carbons will appear in the range of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern. The carbonyl carbon will be observed downfield, typically around 170-180 ppm.

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-2800 | N-H (amine salt), O-H (carboxylic acid) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| ~1710 | C=O (carboxylic acid) | Stretching |

| ~1600, ~1500 | C=C (aromatic) | Stretching |

| ~1220 | C-F | Stretching |

The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the overlapping stretches of the ammonium and carboxylic acid hydroxyl groups, typical for amino acid hydrochlorides.[7]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M+) for the free base would be observed at m/z 197. Common fragmentation patterns for similar structures involve the loss of the carboxylic acid group (-45 Da) and cleavage of the aliphatic chain.[8]

Stability Profile

Understanding the stability of 4-fluorophenibut hydrochloride is critical for its storage, handling, and the development of stable formulations.

Long-Term Stability

When stored at -20°C, 4-fluorophenibut hydrochloride is reported to be stable for at least five years.[5] A certificate of analysis for a commercial batch suggests a shelf life of 3 years when stored at or below room temperature in a tightly sealed container, protected from heat, light, and moisture.[6]

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Caption: Workflow for forced degradation studies of 4-fluorophenibut hydrochloride.

Proposed Protocol for Forced Degradation Studies:

-

Acid and Base Hydrolysis: Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a solution and the solid compound to UV and visible light.

-

Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method to assess the extent of degradation and identify any degradation products.

Conclusion

This technical guide provides a detailed compilation of the known physicochemical properties of 4-fluorophenibut hydrochloride. While some specific experimental data such as melting point and pKa are not yet publicly available, the information presented herein, including its chemical identity, solubility, proposed analytical methods, and stability profile, offers a solid foundation for researchers and drug development professionals. The provided protocols and workflows are based on established scientific principles and can be readily adapted for laboratory use.

References

-

4-fluoro Phenibut (hydrochloride). Bertin Bioreagent. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

4-Fluorophenibut. Wikipedia. [Link]

-

Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. ACS Publications. [Link]

-

A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. ResearchGate. [Link]

-

Synthesis and characterization of Fe3O4 magnetic nanofluid. ResearchGate. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Gaba HPLC | PDF | High Performance Liquid Chromatography | Detection Limit. Scribd. [Link]

-

PKG and PKA Signaling in LTP at GABAergic Synapses. PMC - NIH. [Link]

-

Analytical results of GABA in human plasma and CSF samples. ResearchGate. [Link]

-

Characteristic absorption bands in the infrared spectra of DPH. ResearchGate. [Link]

-

Synthesis and characterization of Fe3O4 magnetic nanofluid. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PMC - NIH. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Proton NMR Table. Michigan State University Department of Chemistry. [Link]

-

IDENTIFICATION OF PHENIBUT IN MICROCAPSULES BY SPECTROSCOPIC TECHNIQUE IN IR- AND UV-RANGES. European Journal of Natural History. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - NIH. [Link]

-

stability-indicating rp-hplc method: Topics by Science.gov. [Link]

-

Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate. [Link]

-

Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115. PMC - NIH. [Link]

-

Synthesis and Characterization of Azo-Based Cyclotriphosphazene Compounds: Liquid Crystalline and Dielectric Properties. MDPI. [Link]

-

Mass chart Fragmentation | PDF. Slideshare. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

-

Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. [Link]

-

Determination of gamma-Aminobutyric acid by HPLC: Its application to polymeric Nanoparticles and stability studies. International Journal of Development Research. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

CERTIFICATE OF ANALYSIS F-Phenibut HCL. Amazon S3. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. 4-fluoro Phenibut (hydrochloride) - Biochemicals - CAT N°: 30232 [bertin-bioreagent.com]

- 2. 4-fluoro-Phenibut-(hydrochloride), 5MG | Labscoop [labscoop.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. IDENTIFICATION OF PHENIBUT IN MICROCAPSULES BY SPECTROSCOPIC TECHNIQUE IN IR- AND UV-RANGES - European Journal of Natural History [world-science.ru]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride (CAS: 270596-53-7)

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling a Key Neuromodulator

In the landscape of contemporary neuroscience and drug discovery, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. Within this domain, (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride emerges as a molecule of significant interest. As a chiral derivative of phenibut and a close structural analog of baclofen, this compound offers a unique scaffold for probing the intricacies of the GABAergic system, particularly the GABA-B receptor. The strategic incorporation of a fluorine atom on the phenyl ring presents an opportunity to refine its pharmacokinetic and pharmacodynamic profile, potentially enhancing metabolic stability and bioavailability.[1]

This technical guide is crafted to provide researchers, medicinal chemists, and drug development scientists with a comprehensive and practical understanding of this compound. Moving beyond a mere recitation of facts, this document delves into the "why" behind the "how," offering insights gleaned from years of experience in the synthesis, characterization, and application of such neuromodulatory agents. We will explore its physicochemical properties, navigate the nuances of its stereoselective synthesis, dissect its mechanism of action, and outline robust analytical and handling protocols. It is our intent that this guide will not only serve as a valuable technical resource but also inspire further innovation in the development of next-generation GABAergic therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its effective application in research and development. The hydrochloride salt form is specifically designed to improve the aqueous solubility of the parent compound, a critical factor for in vitro and in vivo studies.[2]

| Property | Value | Source |

| CAS Number | 270596-53-7 | N/A |

| Molecular Formula | C₁₀H₁₃ClFNO₂ | [2] |

| Molecular Weight | 233.67 g/mol | [2] |

| Appearance | White to off-white solid (expected) | General knowledge |

| Solubility | Soluble in water (expected due to HCl salt) | [2] |

| Stereochemistry | (S)-enantiomer | N/A |

The presence of a chiral center at the C3 position is a critical structural feature. As with many biologically active molecules, the pharmacological activity of 3-amino-4-(4-fluorophenyl)butanoic acid is expected to be stereospecific. For its close analog, baclofen, the (R)-enantiomer is the active GABA-B agonist, while the (S)-form is significantly less active.[2] Therefore, the enantiopurity of this compound is of paramount importance for reproducible and meaningful biological evaluation.

Enantioselective Synthesis: A Strategic Approach

A common and effective strategy involves the asymmetric reduction of a suitable precursor. One such approach begins with the Knoevenagel condensation of 4-fluorobenzaldehyde with ethyl nitroacetate, followed by a series of transformations to introduce the chiral amine.

Figure 1: Proposed Synthetic Workflow

Experimental Protocol (Illustrative)

-

Step 1: Knoevenagel Condensation: To a solution of 4-fluorobenzaldehyde and ethyl nitroacetate in a suitable solvent like ethanol, a catalytic amount of a base such as piperidine is added. The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The product, ethyl (E)-2-nitro-3-(4-fluorophenyl)acrylate, is then isolated and purified.

-

Step 2: Michael Addition: The nitroacrylate from Step 1 is reacted with a soft nucleophile, such as diethyl malonate, in the presence of a base like sodium ethoxide. This 1,4-conjugate addition yields diethyl 2-(1-(4-fluorophenyl)-2-nitroethyl)malonate.

-

Step 3: Reduction and Decarboxylation: The nitro group is reduced to an amine, and the malonic ester is hydrolyzed and decarboxylated. This is often achieved in a one-pot procedure by catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) under acidic conditions. This step yields the racemic mixture of 3-Amino-4-(4-fluorophenyl)butanoic acid.

-

Step 4: Chiral Resolution: The resolution of the racemic mixture is a critical step. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the free base from the desired diastereomeric salt yields the enantiomerically pure (S)-3-Amino-4-(4-fluorophenyl)butanoic acid.

-

Step 5: Hydrochloride Salt Formation: The purified (S)-enantiomer is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride in the same solvent. The hydrochloride salt precipitates and can be collected by filtration, washed, and dried to yield the final product.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and enantiomeric excess of the synthesized compound. A multi-technique approach is essential for a comprehensive quality assessment.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the diastereotopic protons of the methylene groups in the butanoic acid chain, and the methine proton at the chiral center. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons (including the carbon bearing the fluorine atom), the carbonyl carbon of the carboxylic acid, and the aliphatic carbons.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the phenyl ring.

3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. An expected [M+H]⁺ ion for the free base (C₁₀H₁₂FNO₂) would be observed at m/z 198.0925.

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the final compound. A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) will provide a quantitative measure of purity. Chiral HPLC, using a specialized chiral stationary phase, is indispensable for determining the enantiomeric excess of the (S)-enantiomer.

Figure 2: Analytical Characterization Workflow

Mechanism of Action and Pharmacological Profile

This compound is a GABA analog and is expected to act as a GABA-B receptor agonist.[3][4] GABA-B receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.[2]

4.1. GABA-B Receptor Activation Pathway

Upon binding of an agonist like this compound, the GABA-B receptor undergoes a conformational change, leading to the activation of associated intracellular G-proteins (Gi/o). This initiates a signaling cascade with two primary downstream effects:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron.

-

Inhibition of voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal and subsequently decreases the release of neurotransmitters.

-

Figure 3: GABA-B Receptor Signaling Pathway

4.2. Expected Pharmacological Activity

The racemate, 4-fluorophenibut, has been shown to be a selective GABA-B receptor agonist with an IC₅₀ of 1.70 µM.[3] It is more potent than phenibut but less potent than baclofen.[3] The (S)-enantiomer of baclofen is known to be inactive, suggesting that the stereochemistry at the C3 position is crucial for receptor binding and activation.[2] Therefore, it is plausible that this compound may exhibit significantly lower affinity for the GABA-B receptor compared to its (R)-enantiomer. However, it may still possess some residual activity or interact with other targets. Definitive pharmacological characterization through radioligand binding assays and functional assays is essential to elucidate its precise activity profile.

4.3. Potential Therapeutic Applications

Given its structural similarity to known anxiolytic and nootropic compounds, this compound and its analogs are of interest for the development of novel therapeutics for:

The fluorine substitution may offer advantages in terms of metabolic stability and blood-brain barrier penetration, making it a compelling scaffold for further medicinal chemistry efforts.[1][6]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a valuable chemical tool for the exploration of the GABA-B receptor and the broader GABAergic system. Its chiral nature and fluorinated phenyl ring provide a unique combination of structural features that can be exploited for the development of novel therapeutics with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical considerations, and its expected mechanism of action.

Future research should focus on the definitive enantioselective synthesis and complete pharmacological characterization of both the (S) and (R) enantiomers to fully understand the structure-activity relationships. In vivo studies to assess the pharmacokinetic profile and therapeutic efficacy in relevant animal models will be crucial for translating the potential of this molecular scaffold into tangible clinical benefits. As our understanding of the complexities of the GABAergic system continues to evolve, compounds like this compound will undoubtedly play a vital role in shaping the future of neuroscience and the treatment of neurological and psychiatric disorders.

References

-

PubChem. (S)-3-Amino-4-phenylbutanoic acid. (n.d.). Retrieved January 23, 2026, from [Link]

-

Wikipedia. 4-Fluorophenibut. (2023, December 1). Retrieved January 23, 2026, from [Link]

-

precisionFDA. 4-AMINO-4-PHENYLBUTANOIC ACID HYDROCHLORIDE. (n.d.). Retrieved January 23, 2026, from [Link]

- Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Neuropharmacology, 177, 108242.

-

Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Retrieved January 23, 2026, from [Link]

-

PubMed. Structure-activity Relationships of Selective GABA Uptake Inhibitors. (2006). Retrieved January 23, 2026, from [Link]

-

GreenBook. Material Safety Data Sheet. (n.d.). Retrieved January 23, 2026, from [Link]

-

PubMed Central. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (2018). Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (n.d.). Retrieved January 23, 2026, from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,3-Diphenylguanidine. (n.d.). Retrieved January 23, 2026, from [Link]

-

MDPI. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023, October 20). Retrieved January 23, 2026, from [Link]

-

J-GLOBAL. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABA B receptor agonist, activates an outward-rectifying K + current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. (n.d.). Retrieved January 23, 2026, from [Link]

-

PubMed. Structure-activity Relationships of Selective GABA Uptake Inhibitors. (2006). Retrieved January 23, 2026, from [Link]

-

Frontiers. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Retrieved January 23, 2026, from [Link]

-

PubMed Central. Molecular mechanisms of metabotropic GABAB receptor function. (2021, May 28). Retrieved January 23, 2026, from [Link]

-

Regulations.gov. Cartasol Yellow 6GFC Liquid. (2020, February 11). Retrieved January 23, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 4. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. Buy (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid [smolecule.com]

An In-Depth Technical Guide on the Role of Fluorine Substitution in GABAB Receptor Agonists

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced potency, selectivity, and metabolic stability. This guide provides a deep dive into the application of this strategy to agonists of the γ-aminobutyric acid type B (GABAB) receptor, a critical G-protein coupled receptor (GPCR) target for neurological and psychiatric disorders. We will explore the foundational principles of GABAB receptor signaling, the multifaceted roles of fluorine in drug design, and the subsequent impact on agonist pharmacology. This document synthesizes structure-activity relationships (SAR) from key literature examples and provides detailed, field-proven experimental protocols for the comprehensive evaluation of novel fluorinated agonists.

Introduction: The GABAB Receptor and the Fluorine Advantage

The GABAB receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Unlike its ionotropic GABAA counterpart, the GABAB receptor modulates neuronal excitability through a slower, more prolonged signaling cascade, making it an attractive target for conditions such as spasticity, anxiety, and addiction.[2] Agonists like baclofen have validated the therapeutic potential of this target, but their utility is often limited by suboptimal pharmacokinetic properties, including poor blood-brain barrier (BBB) penetration and off-target effects.[3][4]

Medicinal chemistry has increasingly turned to fluorine substitution as a powerful tool to overcome these limitations. The introduction of fluorine can profoundly alter a molecule's properties in several ways:[5][6]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine at known metabolic "soft spots" can significantly prolong a drug's half-life.[7]

-

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the BBB.[5] However, this effect is highly context-dependent and must be carefully balanced to avoid excessive lipophilicity that can lead to poor solubility or increased protein binding.[5]

-

pKa Modulation: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can lower the pKa of nearby basic functional groups, such as amines, which can be crucial for optimizing a drug's ionization state for receptor binding and absorption.[8][9]

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for receptor binding.[5][10]

This guide will dissect these principles in the specific context of GABAB receptor agonists, providing a framework for the rational design and rigorous evaluation of next-generation therapeutic agents.

The GABAB Receptor Signaling Cascade

A thorough understanding of the GABAB receptor's mechanism of action is paramount for interpreting the effects of agonist modifications. As a member of the GPCR family, its activation initiates a cascade of intracellular events.[11]

The GABAB receptor is an obligate heterodimer, composed of GABAB1 and GABAB2 subunits. Agonist binding occurs at the GABAB1 subunit, which induces a conformational change that activates the associated heterotrimeric G-protein (primarily of the Gαi/o family).[11] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors:[2][11]

-

Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][11]

-

Gβγ Subunit:

These signaling events collectively result in a reduction of neuronal excitability. The characterization of novel agonists, therefore, relies on assays that can quantify these downstream effects.

Caption: GABAB Receptor Signaling Pathway.

Structure-Activity Relationships: Case Studies in Fluorination

The precise placement of fluorine atoms is critical and can lead to dramatically different pharmacological outcomes. While comprehensive data on fluorinated GABAB agonists is an evolving field, we can extrapolate from foundational examples in medicinal chemistry. For instance, the development of β-hydroxy difluoromethyl ketones as a novel class of GABAB agonists, which lack the classic GABA backbone, highlights the potential for fluorine-containing moieties to serve as key pharmacophoric elements.[12]

Consider the prototypical GABAB agonist, baclofen.[3] Its structure presents several opportunities for strategic fluorination:

-

Aromatic Ring: Substitution on the p-chlorophenyl ring. Fluorine can replace the chlorine or be added at other positions. This could modulate lipophilicity and block potential aromatic hydroxylation, a common metabolic pathway.[7]

-

GABA Backbone: Substitution along the aminobutyric acid chain. This is more challenging but could influence the molecule's conformation and pKa.

Let's analyze the hypothetical impact of these substitutions.

| Compound | Modification | Predicted Impact on Potency (EC50) | Predicted Impact on Metabolic Stability | Rationale |

| Baclofen | Parent Compound | Baseline | Baseline | The established benchmark agonist.[3] |

| Analog A | para-Cl replaced with para-F | Likely similar or slightly reduced | Potentially increased | The F atom is smaller than Cl but similarly electron-withdrawing. The key impact would be blocking dehalogenation or other metabolic attacks at this position. |

| Analog B | Fluorine added at ortho position | Potentially decreased | Increased | Ortho substitution could create steric hindrance, negatively impacting binding affinity. However, it would effectively shield the ring from metabolic enzymes.[3] |

| Analog C | Fluorine on the GABA backbone (e.g., at C2) | Highly dependent on stereochemistry | Increased | This modification would significantly lower the pKa of the amino group due to inductive effects, potentially altering the binding interaction.[9] It would also block oxidation at that carbon. |

This table is illustrative. Actual results require empirical validation.

Experimental Workflows for Characterization

A rigorous, multi-step process is required to fully characterize a novel fluorinated GABAB agonist. The workflow should be designed to provide a comprehensive understanding of the compound's affinity, potency, efficacy, and drug-like properties.

Caption: Drug Discovery Workflow for GABAB Agonists.

Protocol: [35S]GTPγS Binding Assay

This functional assay is a direct measure of G-protein activation and is a gold standard for characterizing GPCR agonists.[13][14][15] It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.